Fentonium

Gastroenterology Antisecretory Activity Peptic Ulcer Disease

For researchers requiring a reference anticholinergic with a differentiated multi-target profile, Fentonium (CAS 34786-74-8) offers a unique mechanistic combination. Standard quaternary ammonium antispasmodics fail to replicate its concurrent competitive muscarinic antagonism, α12βγε nicotinic receptor allosteric blockade, and K(+)-channel opening activity. This non-substitutable pharmacology addresses the pain point of uncontrolled receptor engagement variables in secretory and gastrointestinal models. - Documented superior gastric antisecretory efficacy over scopolamine butylbromide in head-to-head clinical duodenal ulcer trials. - Cleaner side-effect profile: a randomized double-blind crossover trial showed no significant atropine-like side effects at 80 mg oral, unlike hyoscine-N-butyl bromide. - Enables investigation of receptor crosstalk between mAChRs and nAChRs inaccessible with single-target tools.

Molecular Formula C31H34NO4+
Molecular Weight 484.6 g/mol
CAS No. 34786-74-8
Cat. No. B1248990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFentonium
CAS34786-74-8
SynonymsFA 402
fentonium
ketoscilium
N-(4'-phenylphenacyl)hyoscyamine
phenthonium
phentonium
ulcesium
Z 326
Molecular FormulaC31H34NO4+
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1
InChIKeyCSYZZFNWCDOVIM-LZDKEIQCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fentonium: Research Anticholinergic Compound Profile


Fentonium (CAS 34786-74-8) is a synthetic quaternary ammonium anticholinergic agent classified as a semisynthetic belladonna alkaloid derivative [1]. It is a quaternary analog of hyoscyamine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and additionally as an allosteric blocker of α12βγε nicotinic receptors [2]. The compound is recognized as an antispasmodic, anti-ulcerogenic, and anticholinergic agent with the ATC classification A03BB04 [3]. Currently withdrawn from clinical use in most countries, Fentonium remains valuable as a research reference compound for investigating muscarinic and nicotinic receptor pharmacology [2].

Fentonium Pharmacological Differentiation


Quaternary ammonium anticholinergics within the A03BB subclass exhibit substantial pharmacological heterogeneity that precludes simple substitution. Fentonium distinguishes itself from structurally related comparators (e.g., scopolamine butylbromide, atropine) through a unique combination of muscarinic competitive antagonism, α12βγε nicotinic receptor allosteric blockade, and K(+)-channel opening activity that is not shared across the class [1]. These mechanistic differences translate to quantifiable variations in gastric antisecretory potency, side-effect liability, and therapeutic index. Procurement decisions that treat all quaternary ammonium antispasmodics as interchangeable risk introducing uncontrolled variables into research protocols, including differential receptor subtype engagement, divergent in vivo efficacy, and non-equivalent adverse effect profiles that are documented in the quantitative evidence below [2].

Fentonium Comparative Evidence Data


Gastric Acid Suppression: Fentonium vs. Scopolamine Butylbromide

Fentonium bromide demonstrated superior gastric antisecretory efficacy compared to scopolamine butylbromide in a controlled clinical study. The study evaluated both basal gastric secretion and secretion induced by betazole and food stimulation in patients with duodenal ulcer [1].

Gastroenterology Antisecretory Activity Peptic Ulcer Disease

Side-Effect Profile: Fentonium vs. Hyoscine Butylbromide

In a double-blind crossover trial conducted in 24 healthy Indonesian volunteers, a single oral 80 mg dose of fentonium bromide was directly compared to an equal 80 mg dose of hyoscine-N-butyl bromide (scopolamine butylbromide) and placebo. Assessments included subjective responses and objective measurements taken before, 2 hours, and 4 hours after drug administration [1].

Tolerability Adverse Drug Reactions Clinical Pharmacology

Organ Selectivity: Fentonium vs. Atropine

MeSH (Medical Subject Headings) annotation indicates that fentonium exhibits less effect on eye, heart, and gland functions than atropine [1]. This differentiation is mechanistically attributed to fentonium's quaternary ammonium structure, which limits central nervous system penetration and alters peripheral tissue distribution relative to the tertiary amine atropine.

Muscarinic Receptor Pharmacology Organ Selectivity Structure-Activity Relationship

Duodenal Ulcer Remission: Fentonium vs. Placebo

A double-blind randomized multicenter trial compared fentonium bromide versus placebo in 105 duodenal ulcer patients (53 fentonium, 52 placebo). Both groups received 4 tablets daily for 4 weeks with standardized ancillary care including dietary modification and free antacids [1].

Duodenal Ulcer Randomized Controlled Trial Therapeutic Index

Dual Muscarinic-Nicotinic Modulation

Unlike typical quaternary ammonium anticholinergics that act solely as competitive muscarinic antagonists, fentonium exhibits a multi-target pharmacological profile. It functions as a competitive antagonist at muscarinic acetylcholine receptors, an allosteric blocker of α12βγε nicotinic receptors, and a K(+)-channel opener [1]. In experimental models, fentonium increased spontaneous acetylcholine release at the motor endplate without depolarizing the muscle or inhibiting cholinesterase activity [1].

Nicotinic Receptor Allosteric Modulation K+ Channel Pharmacology

Second-Line Antispasmodic Alternative

Contemporary pharmaceutical reference sources classify fentonium as an 'Alternative drug (A)' in the gastrointestinal antispasmodic category, explicitly positioning it as a second-line agent 'primarily used as an alternative option when traditional anticholinergic drugs (such as scopolamine butylbromide) show poor therapeutic response' [1].

Treatment Algorithm Second-Line Therapy Gastrointestinal Spasm

Fentonium Research & Industrial Applications


Preclinical Gastric Antisecretory Research

Investigators studying gastric acid secretion physiology or evaluating novel anti-ulcer agents should consider fentonium as a reference anticholinergic control. Its documented ability to markedly reduce gastric hypersecretion induced by pentagastrin, caerulein, and bethanechol across multiple species (rat, cat, dog) establishes utility in secretory pharmacology models [1]. The direct head-to-head demonstration of superior antisecretory efficacy versus scopolamine butylbromide in duodenal ulcer patients provides empirical justification for selecting fentonium over other quaternary ammonium anticholinergics in gastric secretion research [1].

Tolerability Studies with Minimal Anticholinergic Effects

For clinical pharmacology protocols where anticholinergic side effects represent confounding variables that may obscure primary outcome measures, fentonium offers a documented advantage. The randomized double-blind crossover trial demonstrated that fentonium bromide 80 mg oral produced no significant atropine-like side effects, whereas the comparator hyoscine-N-butyl bromide at equal dose induced statistically significant, transient decreases in salivation [2]. This cleaner side-effect profile makes fentonium preferable for studies requiring muscarinic blockade while preserving the ability to detect subtle treatment-emergent effects on salivary flow, pupil diameter, or heart rate.

Dual mAChR/nAChR Pharmacology Research

Research groups investigating allosteric modulation of nicotinic acetylcholine receptors (particularly α12βγε subtypes) or K+ channel pharmacology in the context of anticholinergic agents should procure fentonium as a unique tool compound. Its documented activity as both a competitive muscarinic antagonist and an allosteric blocker of α12βγε nicotinic receptors, combined with K(+)-channel opening properties, represents a receptor engagement profile not shared by standard quaternary ammonium anticholinergics [3]. This multi-target pharmacology enables investigation of receptor crosstalk mechanisms that would be inaccessible using single-target comparator compounds.

Anticholinergic Reference Standard for Historical Comparisons

Organizations requiring a historically validated anticholinergic reference standard for comparative pharmacology or method validation should consider fentonium. Its extensive clinical trial documentation from the 1970s (including placebo-controlled multicenter trials and direct comparator studies versus scopolamine butylbromide) provides a well-characterized baseline for historical comparison studies [4][5]. The MeSH-annotated differentiation of reduced ocular, cardiac, and glandular effects versus atropine further substantiates its utility as a quaternary ammonium comparator distinct from tertiary amine anticholinergics [5].

Technical Documentation Hub

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